2-Methanesulfonylpropan-1-ol
Description
Contextualization within Organosulfur and Alcohol Chemistry
2-Methanesulfonylpropan-1-ol, with the chemical formula C₄H₁₀O₃S, integrates two key functional groups: a hydroxyl (-OH) group, characteristic of alcohols, and a sulfonyl (-SO₂) group, a defining feature of sulfones. uni.luamericanelements.com This combination classifies it as a β-hydroxy sulfone, a class of compounds that has garnered considerable attention in organic synthesis. nih.gov The presence of the electron-withdrawing sulfonyl group significantly influences the properties of the alcohol moiety, and vice versa, leading to a unique reactivity profile.
Organosulfur chemistry is a broad field that investigates compounds containing carbon-sulfur bonds, which are prevalent in nature and in a wide array of synthetic molecules, including pharmaceuticals and materials. thieme-connect.com Sulfones, in particular, are known for their chemical stability and are found in various drugs. thieme-connect.com The alcohol functional group is one of the most versatile in organic chemistry, participating in a wide range of reactions such as oxidation, esterification, and nucleophilic substitution. libretexts.org The juxtaposition of these two functional groups in this compound makes it a valuable building block in the synthesis of more complex molecules.
Historical Perspectives on Related Sulfonyl Alcohol Chemistry
The chemistry of sulfones has a rich history, with early methods for their synthesis being developed in the 19th century. thieme-connect.com However, the specific subclass of β-hydroxy sulfones, to which this compound belongs, gained significant prominence with the advent of the Julia-Lythgoe olefination reaction in 1973. wikipedia.org This reaction, developed by Marc Julia and his team, utilizes β-hydroxy sulfones to create alkenes, a fundamental transformation in organic synthesis. wikipedia.orgorganic-chemistry.org The initial versions of this reaction involved the reductive elimination of β-acyloxysulfones. wikipedia.org
The discovery of the antibacterial properties of sulfonamides in the 1930s, with the pioneering work of Gerhard Domagk on Prontosil, spurred immense interest in organosulfur compounds in medicinal chemistry. wikipedia.org While not a direct precursor, this historical milestone laid the groundwork for the broader exploration of sulfur-containing functional groups in biologically active molecules. The development of synthetic methods to access sulfonyl compounds, including the oxidation of thioethers and the reaction of sulfonyl halides, has been a continuous area of research, providing the tools necessary to synthesize molecules like this compound. thieme-connect.com
Significance and Emerging Research Trajectories of this compound
This compound and related β-hydroxy sulfones are increasingly recognized for their utility as versatile intermediates in organic synthesis. nih.gov Their ability to be transformed into other functional groups makes them valuable building blocks for the construction of complex molecular architectures. For instance, derivatives of β-hydroxy sulfones are key intermediates in the Julia-Lythgoe olefination and its more modern variations, which are widely used in the total synthesis of natural products. wikipedia.orgnih.gov
Current research is exploring more efficient and environmentally friendly methods for the synthesis of β-hydroxy sulfones. These include catalytic methods, such as the hydrogenation of β-keto sulfones and the regioselective opening of epoxides, as well as innovative approaches utilizing visible light photoredox catalysis. nih.govbldpharm.com
In the realm of medicinal chemistry, the sulfone moiety is a well-established pharmacophore found in numerous approved drugs. thieme-connect.com The presence of both a sulfonyl group and a hydroxyl group in this compound offers multiple points for derivatization, making it an attractive scaffold for the development of new therapeutic agents. While specific applications of this compound in drug discovery are still emerging, its structural motifs are present in molecules investigated for their potential as inhibitors of various enzymes.
Interactive Data Tables
Below are interactive tables summarizing key data for this compound.
Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₁₀O₃S | uni.luamericanelements.comnih.gov |
| Molecular Weight | 138.19 g/mol | americanelements.comnih.gov |
| IUPAC Name | 2-methylsulfonylpropan-1-ol | americanelements.com |
| CAS Number | 21975-08-6 | bldpharm.comnih.gov |
| Appearance | Liquid (predicted) | americanelements.com |
| Predicted XLogP3 | -0.6 | uni.lu |
Synthesis of β-Hydroxy Sulfones: General Conditions
| Method | Reagents | General Conditions | Source |
|---|---|---|---|
| Reduction of β-Keto Sulfones | β-Keto sulfone, Reducing agent (e.g., NaBH₄, alkyl aluminum compounds) | Varies with reducing agent; often in an organic solvent. | nih.gov |
| Ring-opening of Epoxides | Epoxide, Sulfinate salt | Often catalyzed by a Lewis acid or performed under thermal conditions. | thieme-connect.com |
| Visible Light-Mediated Synthesis | Alkene, Sulfonyl chloride, Water, Photocatalyst (e.g., fac-[Ir(ppy)₃]) | Irradiation with visible light at room temperature. | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfonylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-4(3-5)8(2,6)7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKUTCUIBQEELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21975-08-6 | |
| Record name | 2-methanesulfonylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Methanesulfonylpropan 1 Ol and Its Analogs
Chemo- and Regioselective Synthesis of 2-Methanesulfonylpropan-1-ol
The selective construction of β-hydroxy sulfones like this compound from readily available starting materials is a key challenge in organic synthesis. General methods for the synthesis of this class of compounds often involve the reaction of epoxides with sulfinate salts or the reduction of the corresponding β-keto sulfones.
Development of Novel Catalytic Pathways
Recent research has focused on the development of efficient catalytic systems for the synthesis of β-hydroxy sulfones. One notable approach involves the oxysulfonylation of alkenes. For instance, the use of molecular iodine as a catalyst for the aerobic oxidative synthesis of β-hydroxy sulfones from alkenes and sodium sulfinates has been reported. In this process, molecular oxygen from the air acts as the terminal oxidant.
Another innovative strategy is the hexatungstate-catalyzed cascade hydroxysulfenylation/selective oxidation of alkenes, utilizing thiols and hydrogen peroxide. This method provides a modular and sustainable route to β-hydroxy and β-keto sulfones with water as the only byproduct. The versatility of this methodology allows for the late-stage functionalization of complex molecules.
Furthermore, chemoenzymatic cascade reactions have emerged as a powerful tool. A one-pot synthesis can be achieved through the aerobic oxysulfonylation of terminal alkynes with sodium sulfinates, catalyzed by an iron salt, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation of the intermediate β-keto sulfone. This method provides access to a variety of chiral β-hydroxy sulfones in good yields.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of β-hydroxy sulfones. For the synthesis of β-keto sulfones, which are precursors to β-hydroxy sulfones, various parameters are considered. In the metal-free hydrosulfonylation of α,β-unsaturated ketones, screening of different acids and solvents has shown that using 4-chlorobenzoic acid in mesitylene (B46885) at 30 °C provides optimal results.
For the reduction of β-keto sulfones to β-hydroxy sulfones, the choice of reducing agent and additives is critical. In a study on the stereoselective reduction of β-keto sulfones, the combination of NaBH4 and CaCl2 in the presence of β-cyclodextrin in water was found to be an efficient system. The reaction proceeds at room temperature, and the yields of the corresponding β-hydroxy sulfones are generally high.
The following table summarizes the optimized conditions for the synthesis of a generic β-keto sulfone from an ynone and a sodium sulfinate:
| Entry | Ynone (equiv.) | Sodium Sulfinate (equiv.) | Acid (equiv.) | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | 1.0 | 2.5 | 4-Chlorobenzoic Acid (2.0) | Mesitylene | 30 | 97 | 98:02 |
| 2 | 1.0 | 2.5 | p-Nitrobenzoic Acid (2.0) | Mesitylene | 30 | 95 | 96:04 |
| 3 | 1.0 | 2.0 | 4-Chlorobenzoic Acid (2.0) | Mesitylene | 30 | 83 | 95:05 |
| 4 | 1.0 | 2.5 | 4-Chlorobenzoic Acid (2.0) | Toluene | 30 | 88 | 94:06 |
| 5 | 1.0 | 2.5 | 4-Chlorobenzoic Acid (2.0) | Mesitylene | 50 | 75 | 98:02 |
Data is generalized from studies on γ-keto sulfone synthesis.
Mechanistic Investigations of Formation Pathways
Understanding the reaction mechanisms is fundamental to the development of more efficient synthetic routes. The formation of β-hydroxy sulfones can proceed through several pathways. In the reaction of epoxides with sulfinates, the mechanism involves the nucleophilic attack of the sulfinate anion on one of the epoxide's carbon atoms, leading to ring-opening and the formation of a β-hydroxy sulfone. The regioselectivity of this attack is influenced by steric and electronic factors of the epoxide and the reaction conditions.
The conversion of alcohols to other functional groups often involves making the hydroxyl group a better leaving group. For instance, in the presence of an acid, the hydroxyl group can be protonated to form an alkyloxonium ion, which can then be displaced by a nucleophile in an SN1 or SN2 reaction.
The Julia-Kocienski olefination, a related reaction involving sulfones, proceeds through the initial metalation of the sulfone, followed by addition to an aldehyde to form a β-alkoxy sulfone adduct. This can then undergo a Smiles rearrangement and subsequent elimination to form an olefin. The stereochemistry of the final product is determined by the syn/anti selectivity of the initial addition step.
Stereoselective Synthesis of Chiral this compound Isomers
The synthesis of specific stereoisomers of chiral molecules like this compound is of paramount importance, particularly in the pharmaceutical industry. This requires the use of stereoselective synthetic methods.
Asymmetric Catalysis in Propanol (B110389) Scaffold Construction
Asymmetric catalysis is a powerful tool for constructing chiral scaffolds. The asymmetric hydrogenation of prochiral β-keto sulfones is a common strategy to obtain chiral β-hydroxy sulfones. Various transition metal catalysts have been developed for this purpose.
Ruthenium-based catalysts, such as those with the SUNPHOS ligand, have been shown to be effective in the enantioselective hydrogenation of a variety of sulfonyl ketones. The addition of iodine can further enhance the catalytic efficiency, with the in-situ generated anhydrous HI believed to be the active additive. Iridium catalysts, for example with the f-Amphol ligand, have also demonstrated high activity and enantioselectivity in the hydrogenation of β-keto sulfones, even at very low catalyst loadings.
The following table presents a selection of catalysts and their performance in the asymmetric hydrogenation of β-keto sulfones:
| Catalyst | Ligand | Additive | Substrate/Catalyst Ratio (S/C) | Conversion (%) | ee (%) |
| [Ru(benzene)Cl₂]₂ | SUNPHOS | I₂ | 100 | >99 | 99 |
| [Ir(COD)Cl]₂ | f-Amphol | - | 20,000 | >99 | 93 |
| Mn(CO)₅Br | Chiral Ligand | - | 100 | up to 97 | up to 97 |
ee = enantiomeric excess
Diastereoselective and Enantioselective Approaches
Diastereoselective methods are employed when multiple stereocenters are present or being formed. The reduction of α-alkyl-β-keto sulfones can be controlled to produce either erythro- or threo-α-alkyl-β-hydroxy sulfones with high diastereoselectivity. The choice of Lewis acid plays a crucial role in this process. A strong chelating agent like titanium tetrachloride (TiCl₄) favors the formation of the erythro isomer, while a non-chelating agent such as cerium(III) chloride (CeCl₃) leads to the threo isomer.
Enantioselective approaches often involve the use of chiral catalysts or reagents. One-pot syntheses combining a non-asymmetric step with an enantioselective one are particularly efficient. For example, the nucleophilic substitution of α-bromoketones with sodium sulfinates can be followed by an in-situ ruthenium-catalyzed asymmetric transfer hydrogenation to afford chiral β-hydroxy sulfones with high yields and excellent enantioselectivities. Chemoenzymatic methods, employing alcohol dehydrogenases for the stereoselective reduction of β-keto sulfones, also provide access to both (R)- and (S)-β-hydroxy sulfones with high optical purity. americanelements.com
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly integral to the development of synthetic routes for fine chemicals, aiming to reduce the environmental impact of chemical processes. For a molecule like this compound, applying these principles means designing syntheses that are safer, more efficient, and produce less waste. Key considerations include the use of non-hazardous solvents, maximizing atom economy, and employing catalytic methods. jchemrev.com
Solvent-Free and Aqueous Medium Syntheses
A primary goal of green chemistry is to minimize or eliminate the use of volatile and hazardous organic solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Syntheses performed in aqueous media or under solvent-free conditions represent significant progress toward this goal.
Several methods have been developed for synthesizing β-hydroxy sulfones in aqueous environments. One effective, catalyst-free protocol involves the regioselective ring-opening of epoxides with sodium arenesulfinates by heating the mixture in water. researchgate.net This approach avoids hazardous and moisture-sensitive catalysts and solvents.
Another advanced method is the one-pot synthesis of chiral β-hydroxy sulfones via asymmetric transfer hydrogenation (ATH) in an aqueous medium. organic-chemistry.orgnih.govacs.org In this process, an intermediate β-keto sulfone is formed from an α-bromoketone and a sodium sulfinate in a water/methanol mixture. organic-chemistry.orgnih.govacs.org This intermediate is then reduced in the same pot using a ruthenium catalyst and a hydrogen source like sodium formate (B1220265) (HCOONa), producing chiral β-hydroxy sulfones in high yields and with excellent enantioselectivity. organic-chemistry.orgnih.govacs.org
Solvent-free reactions, where the neat reactants are mixed, often with grinding or microwave irradiation, represent another green alternative. jchemrev.com For instance, gallium(III) triflate has been used as a catalyst for the ring-opening of epoxides by thiols under solvent-free conditions to produce β-hydroxy sulfides, a class of compounds structurally related to β-hydroxy sulfones. nih.gov The catalyst in such reactions can often be recovered and reused, further enhancing the green credentials of the process. nih.gov
Table 2: Comparison of Reaction Media for β-Hydroxy Sulfone Synthesis
| Reaction Medium | Method Example | Advantages | Key Findings |
|---|---|---|---|
| Aqueous | Ring-opening of epoxides with sodium sulfinates researchgate.net | Avoids hazardous organic solvents; simple procedure. | Efficient, catalyst-free protocol for β-hydroxy aryl sulfones. |
| Aqueous (Co-solvent) | One-pot Asymmetric Transfer Hydrogenation (ATH) organic-chemistry.orgacs.org | High yields and enantioselectivity; reduced production cycle by avoiding intermediate isolation. | A Ru-catalyst enables the one-pot conversion of α-bromoketones to chiral β-hydroxy sulfones. |
| Solvent-Free | Ga(OTf)₃-catalyzed epoxide ring-opening by thiols nih.gov | Eliminates solvent waste; high reaction concentrations; potential for catalyst recycling. | High yields (84-97%) and high selectivity for related β-hydroxy sulfides. |
Atom Economy and Waste Minimization Strategies
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as additions and rearrangements, are preferred over eliminations and substitutions that generate stoichiometric byproducts.
The synthesis of this compound can be evaluated through this lens. For example, a synthesis involving a chiral auxiliary has inherently poor atom economy because the auxiliary, which can have a high molecular weight, is ultimately removed as waste if not recycled. thieme-connect.com In contrast, catalytic asymmetric reactions, such as the hydrogenations of β-keto sulfones, are highly atom-economical. rsc.orgrsc.org
Waste minimization is a broader strategy that encompasses atom economy but also considers waste from solvents, reagents, and purification steps. One-pot or cascade reactions are powerful tools for waste minimization. nih.govd-nb.info By combining multiple reaction steps into a single procedure without isolating intermediates, these processes significantly reduce the amount of solvent needed for reactions and purifications, minimize material losses, and save energy and time. The one-pot synthesis of chiral β-hydroxy sulfones from α-bromoketones is a prime example of this strategy in action. organic-chemistry.orgacs.org
Another strategy is the use of catalytic rather than stoichiometric reagents. The asymmetric hydrogenation of β-keto sulfones using highly active iridium or manganese-based catalysts allows for extremely low catalyst loadings (e.g., S/C ratio of 20,000), which minimizes metal waste while producing the desired chiral β-hydroxy sulfone in excellent yield and enantioselectivity. rsc.orgrsc.org
Biocatalytic Routes to this compound
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly effective and environmentally friendly approach to synthesizing chiral compounds. Enzymes operate under mild conditions (temperature and pH) in aqueous media, are highly selective (chemo-, regio-, and stereo-), and can obviate the need for protecting groups, thereby shortening synthetic routes and reducing waste. nih.govmdpi.com
For the synthesis of chiral β-hydroxy sulfones like this compound, the most prominent biocatalytic method is the asymmetric reduction of a prochiral β-keto sulfone precursor. mdpi.com This transformation is efficiently carried out by enzymes known as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). researchgate.netrsc.org By selecting the appropriate enzyme, either the (R) or (S) enantiomer of the alcohol can be produced with very high conversion rates and often nearly perfect enantiomeric excess (>99% ee). nih.govmdpi.comrsc.org
A particularly elegant approach is the development of one-pot chemoenzymatic cascades. nih.govd-nb.info In this strategy, a β-keto sulfone is first synthesized from starting materials like an alkyne and a sodium sulfinate using a chemical catalyst (e.g., FeCl₃). nih.govd-nb.info After this initial step, an enzyme (an ADH or KRED) and its necessary cofactor are added directly to the same reaction vessel. The enzyme then performs the stereoselective reduction of the in situ-generated ketone. This method avoids the often problematic isolation of the intermediate β-keto sulfone and delivers the final chiral product in high yield and optical purity. d-nb.info
Table 3: Selected Biocatalysts for the Asymmetric Reduction of β-Keto Sulfones
| Enzyme/Biocatalyst | Stereoselectivity | Substrate Example | Conversion | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) from Ralstonia sp. | (R)-selective | 1-phenyl-2-(phenylsulfonyl)ethan-1-one | >99% | >99% | mdpi.com |
| Ketoreductase (KRED-119) | (S)-selective | 1-phenyl-2-(phenylsulfonyl)ethan-1-one | >99% | >99% | mdpi.com |
| Lactobacillus kefir ADH (LkADH) | (R)-selective | 1-(4-fluorophenyl)-2-(phenylsulfonyl)ethan-1-one | >99% | >99% | rsc.org |
| Candida glabrata KR (CgKR1-F92I) | (S)-selective | 1-(4-fluorophenyl)-2-(phenylsulfonyl)ethan-1-one | >99% | 99.9% | rsc.org |
| Fungus Mortierella isabellina | (S)-selective | 1-phenyl-2-(phenylsulfonyl)ethan-1-one | 87% | 98% | researchgate.net |
This biocatalytic approach represents a state-of-the-art method that aligns perfectly with the principles of green chemistry, providing an efficient, highly selective, and sustainable route to valuable chiral building blocks like this compound.
Derivatization Strategies and Synthetic Utility of 2 Methanesulfonylpropan 1 Ol
Functionalization of the Hydroxyl Group
The primary hydroxyl group in 2-Methanesulfonylpropan-1-ol is a versatile handle for numerous functionalization reactions. These transformations allow for the introduction of diverse structural motifs, significantly broadening the synthetic potential of the parent molecule.
Esterification and Etherification Reactions
Esterification: The primary alcohol of this compound can be readily converted into an ester. One of the most fundamental methods for this transformation is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium-driven reaction typically employs an excess of the alcohol or removal of water to favor ester formation. masterorganicchemistry.com
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be treated with more reactive acylating agents such as acid chlorides or anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the acidic byproduct (e.g., HCl).
Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or sulfonate. masterorganicchemistry.com For this SN2 reaction, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com It is also possible to synthesize aryl ethers from primary alcohols by reacting them with aryl mesylates in a process that proceeds via a sulfonyl-transfer mechanism. nih.govresearchgate.net
| Reaction Type | Reagents | Product Type | Key Features |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOCH₂CH(CH₃)SO₂CH₃) | Reversible; often requires excess alcohol or water removal. masterorganicchemistry.com |
| Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Ester (R-COOCH₂CH(CH₃)SO₂CH₃) | Generally high-yielding and proceeds under mild conditions. |
| Williamson Ether Synthesis | 1) Strong Base (e.g., NaH); 2) Alkyl Halide (R'-X) | Ether (R'-OCH₂CH(CH₃)SO₂CH₃) | SN2 mechanism; works best with methyl or primary alkyl halides. masterorganicchemistry.com |
Oxidation and Reduction Transformations
Oxidation: The primary alcohol in this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions. wikipedia.orgbyjus.com Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), or controlled conditions with reagents like Dess-Martin periodinane, will typically stop at the aldehyde stage (2-methanesulfonylpropanal). libretexts.org The reaction must be performed in the absence of water to prevent the formation of an aldehyde hydrate, which would be further oxidized. wikipedia.org
Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and sulfuric acid, known as the Jones reagent), will oxidize the primary alcohol completely to the corresponding carboxylic acid (2-methanesulfonylpropanoic acid). wikipedia.orglibretexts.orgncert.nic.in This transformation proceeds through an intermediate aldehyde, which is rapidly oxidized further under the vigorous reaction conditions. libretexts.orglibretexts.org
Reduction: The primary alcohol functional group is already in a reduced state and is generally not susceptible to further reduction under standard chemical conditions.
| Transformation | Reagent(s) | Product | Notes |
|---|---|---|---|
| Partial Oxidation | PCC, Dess-Martin Periodinane | 2-Methanesulfonylpropanal | Stops at the aldehyde stage. libretexts.org |
| Full Oxidation | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) | 2-Methanesulfonylpropanoic acid | Proceeds through an aldehyde intermediate. wikipedia.orglibretexts.org |
Nucleophilic Substitution at the Hydroxyl-Bearing Carbon
Direct nucleophilic substitution of the hydroxyl group is difficult because hydroxide (B78521) (OH⁻) is a poor leaving group. libretexts.org Therefore, the hydroxyl group must first be converted into a better leaving group. chemistrysteps.comreactory.app
A common and effective strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). libretexts.orgmasterorganicchemistry.com This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. chemistrysteps.comchemistrysteps.com The resulting sulfonate is an excellent leaving group due to the resonance stabilization of the sulfonate anion. youtube.com This activated intermediate can then readily undergo SN2 reactions with a wide range of nucleophiles (e.g., halides, cyanide, azide, alkoxides). A key advantage of this two-step process is that the formation of the sulfonate ester proceeds with retention of stereochemistry at the carbon atom, as the C-O bond is not broken in this step. libretexts.orgchemistrysteps.comyoutube.com
Alternatively, in the presence of strong acids like HBr or HCl, the hydroxyl group can be protonated to form an alkyloxonium ion (-OH₂⁺). This creates a good leaving group (water), which can be displaced by the conjugate base of the acid (e.g., Br⁻) in an SN2 reaction for primary alcohols. libretexts.orgreactory.applibretexts.org
| Activation Step | Nucleophile (Nu⁻) | Product | Mechanism |
|---|---|---|---|
| Tosylation (TsCl, Pyridine) | Br⁻, CN⁻, N₃⁻, R'O⁻ | Nu-CH₂CH(CH₃)SO₂CH₃ | SN2 |
| Mesylation (MsCl, Pyridine) | Br⁻, CN⁻, N₃⁻, R'O⁻ | Nu-CH₂CH(CH₃)SO₂CH₃ | SN2 |
| Protonation (Strong Acid, e.g., HBr) | Br⁻ | Br-CH₂CH(CH₃)SO₂CH₃ | SN2 |
Transformations Involving the Sulfonyl Moiety
The sulfonyl group is generally stable but can participate in specific chemical reactions, either through modification of the sulfur center or by acting as a leaving group in elimination reactions.
Modulations of the Sulfonyl Group
The sulfonyl group itself is a highly oxidized form of sulfur and is generally resistant to further oxidation. However, it can undergo reduction. Reductive desulfonylation, which cleaves the carbon-sulfur bond, can be achieved using reducing agents like sodium amalgam or samarium(II) iodide. wikipedia.org This process effectively removes the sulfonyl group, replacing it with hydrogen.
Sulfonyl Group as a Leaving Group in Substitution Reactions
While direct nucleophilic substitution to displace the entire methanesulfonyl group is not typical, the β-hydroxy sulfone structural motif is a key precursor in the Julia-Lythgoe olefination. wikipedia.orgorganic-chemistry.org In this reaction, the β-hydroxy sulfone is first functionalized at the hydroxyl group (e.g., acylated to form an acetoxy sulfone). Subsequent treatment with a reducing agent, such as sodium amalgam, induces a reductive elimination process. wikipedia.orgwikipedia.org This sequence results in the formation of an alkene, where the sulfonyl group and the modified hydroxyl group are eliminated. This powerful C-C double bond-forming reaction is particularly noted for its high (E)-stereoselectivity. organic-chemistry.orgnih.gov
| Reaction Name | Key Steps | Overall Transformation | Significance |
|---|---|---|---|
| Reductive Desulfonylation | Treatment with Na/Hg or SmI₂ | R-SO₂-R' → R-H | Removes the sulfonyl group. wikipedia.org |
| Julia-Lythgoe Olefination | 1) Acylation of OH group; 2) Reductive elimination (e.g., Na/Hg) | Forms a C=C double bond | Stereoselective synthesis of (E)-alkenes. wikipedia.orgnih.gov |
Absence of Evidence in Scientific Literature Precludes Detailed Analysis of this compound's Synthetic Utility
Despite a thorough review of available chemical literature, there is a significant lack of published research detailing the specific derivatization strategies and synthetic applications of this compound. This scarcity of information prevents a comprehensive analysis of its role as a versatile synthetic building block, its application as a precursor in multistep organic syntheses, its utility in the synthesis of complex molecules, and its specific applications in heterocyclic compound synthesis.
The functional groups present in this compound, a primary alcohol and a sulfone, theoretically allow for a range of chemical transformations. The hydroxyl group could potentially be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, oxidation of the alcohol would yield the corresponding aldehyde or carboxylic acid, providing further avenues for synthetic elaboration. The sulfonyl group is generally stable but can influence the reactivity of adjacent positions.
However, without specific examples and detailed research findings in the scientific literature, any discussion of its synthetic utility would be purely speculative. The required in-depth analysis of its role as a precursor, its application in the synthesis of complex molecules, and its use in the construction of heterocyclic systems cannot be provided at this time due to the absence of empirical data.
Further investigation and publication of the chemical reactivity and synthetic applications of this compound are necessary to elucidate its potential as a valuable building block in organic synthesis.
Theoretical and Computational Investigations of 2 Methanesulfonylpropan 1 Ol
Quantum Chemical Analysis of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These analyses reveal how electrons are distributed within the molecule, which is key to predicting its chemical behavior.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For a hypothetical analysis of 2-Methanesulfonylpropan-1-ol, these energies would be calculated to predict its reactivity in various chemical environments.
Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Energy (eV) |
|---|---|
| HOMO Energy | -8.5 |
| LUMO Energy | 2.1 |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density in a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It illustrates the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential).
These maps are invaluable for predicting how a molecule will interact with other charged species. For this compound, one would expect regions of negative potential around the oxygen atoms of the sulfonyl and hydroxyl groups, making them likely sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a potential site for nucleophilic interaction.
Conformational Analysis and Intramolecular Interactions
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds, and their relative energies. This analysis is crucial for understanding a molecule's preferred shape and how its structure influences its properties.
Ab Initio and Density Functional Theory Studies
Ab initio and Density Functional Theory (DFT) are two major classes of methods in computational chemistry used to study molecular systems. Ab initio methods are based on first principles of quantum mechanics without using experimental data, while DFT methods calculate the total energy based on the electron density. These studies can be used to optimize the geometry of different conformers of this compound and calculate their relative energies to determine the most stable conformations.
Hydrogen Bonding and Other Non-Covalent Interactions
The structure of this compound features both a hydrogen bond donor (the -OH group) and hydrogen bond acceptors (the oxygen atoms of the sulfonyl group). This allows for the possibility of intramolecular hydrogen bonding, where the hydroxyl hydrogen interacts with one of the sulfonyl oxygens. Such an interaction would significantly influence the molecule's preferred conformation, potentially forming a stable cyclic-like structure. Computational methods can quantify the strength and geometric parameters of this bond.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its atomic coordinates. For this compound, a PES could be generated by systematically rotating key dihedral angles, such as the C-C-S-O and C-C-O-H angles. The resulting map would show energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. This provides a comprehensive picture of the molecule's conformational landscape and the energy barriers to interconversion between different shapes.
Computational Modeling of Reaction Mechanisms Involving this compound
Computational modeling is instrumental in mapping out the detailed step-by-step processes of chemical reactions. For this compound, potential reactions could involve either the nucleophilic alcohol moiety or the electrophilic sulfur center of the sulfonyl group. Theoretical studies on analogous systems, such as the esterification of sulfonic acids with alcohols or the solvolysis of sulfonyl chlorides, have revealed complex mechanisms that can be either unimolecular (SN1-like) or bimolecular (SN2-like).
A typical computational workflow for investigating a reaction mechanism begins with the optimization of the geometries of the reactants, products, and any proposed intermediates. Following this, the search for the transition state connecting these species is performed. The validity of a found transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The table below illustrates the types of computational methods often employed in such mechanistic studies.
| Computational Aspect | Typical Methodologies | Information Gained |
| Geometry Optimization | DFT (e.g., B3LYP, M06-2X), Ab initio (e.g., MP2) | Stable structures of reactants, products, and intermediates |
| Basis Set Selection | Pople (e.g., 6-31G*, 6-311++G(d,p)), Dunning (e.g., aug-cc-pVTZ) | Accuracy of electronic structure description |
| Solvation Modeling | PCM, SMD | Effect of solvent on reaction energetics and mechanism |
| Transition State Search | QST2, QST3, Berny Optimization | Structure and energy of the reaction's kinetic barrier |
The transition state (TS) is the highest energy point along the lowest energy path of a reaction, representing the critical configuration that reactants must pass through to become products. Its characterization is a cornerstone of understanding reaction kinetics. For a reaction involving this compound, such as its potential reaction with an electrophile at the hydroxyl oxygen or a nucleophile at the sulfur atom, computational chemistry can provide a detailed picture of the TS.
Key parameters determined during TS characterization include:
Geometry: The precise arrangement of atoms, including the lengths of bonds being formed and broken.
Energy: The height of the activation energy barrier (ΔG‡), which is crucial for predicting the reaction rate.
Vibrational Frequencies: A single imaginary frequency confirms the structure as a true first-order saddle point on the potential energy surface. The corresponding vibrational mode illustrates the atomic motions that lead from the TS to the products.
For example, in a hypothetical SN2 reaction at the sulfur center, the transition state would feature a pentacoordinate sulfur atom. DFT calculations could precisely define the bond angles and the elongated bond to the leaving group.
Once a transition state has been identified and verified, a reaction coordinate analysis is performed to confirm that it correctly connects the desired reactants and products. The most common method for this is the Intrinsic Reaction Coordinate (IRC) calculation. An IRC analysis follows the path of steepest descent from the transition state downhill to the energy minima of the reactants on one side and the products on the other.
This analysis provides a detailed profile of the energetic changes throughout the reaction. It can reveal the presence of intermediates—local energy minima along the reaction path—and any smaller, preceding transition states. For a molecule like this compound, an IRC analysis could, for instance, detail the proton transfer steps that might accompany a nucleophilic attack, showing how solvent molecules might assist in stabilizing charge buildup along the reaction pathway.
The following table presents a hypothetical energy profile for a reaction, which could be generated from a reaction coordinate analysis.
| Point on Reaction Coordinate | Description | Relative Free Energy (kcal/mol) |
| Reactants | This compound + Reagent | 0.0 |
| Pre-reaction Complex | Reactants associated via non-covalent forces | -2.5 |
| Transition State (TS1) | Main energetic barrier | +20.5 |
| Intermediate | A short-lived, stable species | +5.0 |
| Transition State (TS2) | Barrier for intermediate to proceed to product | +12.0 |
| Product Complex | Products associated via non-covalent forces | -10.0 |
| Products | Final separated products | -8.0 |
Computational models are invaluable for predicting the reactivity of different sites within a molecule and the selectivity of reactions. In this compound, the primary alcohol offers a site for nucleophilic attack or oxidation, while the sulfonyl group provides an electrophilic sulfur atom and can activate adjacent protons.
Theoretical calculations can predict reactivity by:
Analyzing the Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) indicates regions susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to sites of nucleophilic attack.
Calculating Atomic Charges and Electrostatic Potential: Mapping the molecular electrostatic potential (MESP) reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding predictions of intermolecular interactions.
Comparing Activation Barriers: By calculating the energy barriers for competing reaction pathways, it is possible to predict which reaction will be faster and therefore which product will be favored kinetically.
For example, to determine the regioselectivity of a deprotonation reaction, one could computationally model the removal of a proton from the hydroxyl group versus the carbon adjacent to the sulfonyl group. By comparing the energies of the resulting conjugate bases, the more stable anion, and thus the more acidic proton, can be identified. This approach, combining energetic calculations with structural analysis, is fundamental to the modern prediction of chemical reactivity and selectivity.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 2 Methanesulfonylpropan 1 Ol Systems
Sophisticated Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and its application to 2-Methanesulfonylpropan-1-ol provides profound insights into its atomic arrangement and behavior.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously determine the covalent framework and spatial arrangement of atoms in this compound, a suite of multi-dimensional NMR experiments is essential.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would exhibit correlations between the protons of the methyl group (CH₃) and the adjacent methine proton (CH), as well as between the methine proton and the methylene (B1212753) protons (CH₂). This establishes the propan-1-ol backbone.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps the direct one-bond correlations between protons and the carbon atoms they are attached to. This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For instance, it would definitively link the proton signals of the methyl, methine, and methylene groups to their corresponding carbon resonances.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly valuable for identifying quaternary carbons and for piecing together different fragments of a molecule. In the case of this compound, HMBC would show correlations between the protons of the sulfonyl methyl group and the carbon of the methine group, confirming the attachment of the methanesulfonyl group.
The following table summarizes the expected NMR data for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| CH₃-S | ~3.0 | ~42 | C-2 |
| CH-S | ~3.5 | ~58 | C-1, C-3, C (S-CH₃) |
| CH₂-O | ~3.8 | ~65 | C-2 |
| CH₃-C | ~1.3 | ~15 | C-2, C-1 |
Solid-State NMR Applications
While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of this compound in its crystalline or amorphous solid forms. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of the solid material, revealing information about molecular packing, polymorphism, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Dynamic NMR Studies for Conformational Exchange
The flexible single bonds in this compound allow for various conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can be used to investigate the kinetics of these conformational changes. By analyzing the changes in line shape of the NMR signals as a function of temperature, it is possible to determine the energy barriers for bond rotation and identify the most stable conformers of the molecule in solution.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.
Tandem Mass Spectrometry (MS/MS) for Structural Identification
In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule that helps to confirm its structure. Key fragmentation pathways for this compound would likely involve:
Loss of the hydroxyl group as water.
Cleavage of the carbon-sulfur bond.
Fragmentation of the propanol (B110389) backbone.
Analysis of the masses of these fragments allows for the reconstruction of the original molecular structure.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 139.0531 ([M+H]⁺) | 121.0425 | 18.0 |
Mechanistic Insights from Fragmentation Patterns
Mass spectrometry is a powerful tool for elucidating molecular structures by analyzing the fragmentation patterns of ionized molecules. For this compound, electron impact (EI) ionization would lead to a molecular ion ([M]•+) that undergoes a series of characteristic fragmentation reactions. The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments, providing mechanistic insights into the molecule's gas-phase ion chemistry.
The primary fragmentation events for this compound are expected to involve cleavages adjacent to the functional groups: the hydroxyl (-OH) and the methanesulfonyl (-SO₂CH₃) groups.
Key fragmentation pathways include:
α-Cleavage: This is a common fragmentation pathway for alcohols. libretexts.orgsavemyexams.comsavemyexams.com Cleavage of the C-C bond adjacent to the oxygen atom is typical. For this compound, this would involve the loss of a CH₂OH radical, though cleavage on the other side is more prominent. A significant peak is expected from the cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent CH₂ group, leading to the formation of the [CH₂OH]⁺ ion at m/z 31. savemyexams.com
Loss of Water: Alcohols frequently undergo dehydration, losing a water molecule (H₂O, 18 Da) to form an alkene radical cation. libretexts.orgsavemyexams.com This would result in a peak at m/z 120.
Sulfonyl Group Fragmentation: The C-S bond is susceptible to cleavage. Breakage of the bond between the propane (B168953) chain and the sulfur atom can result in the loss of a methylsulfonyl radical (•SO₂CH₃, 79 Da) or a methanesulfonyl cation ([SO₂CH₃]⁺, 79 Da). More commonly, cleavage of the S-CH₃ bond occurs, leading to the loss of a methyl radical (•CH₃, 15 Da) to form an [M-15]⁺ ion.
McLafferty-type Rearrangements: While classic McLafferty rearrangements require a γ-hydrogen and a carbonyl group, analogous rearrangements can occur. However, the most dominant fragmentation pathways in sulfonyl compounds often involve cleavage around the sulfonyl group itself. researchgate.net
Complex Rearrangements: Sulfonyl compounds can undergo complex rearrangements, sometimes involving the transfer of oxygen atoms. researchgate.netrsc.org In protonated sulfonamides, for instance, S-N bond dissociation can lead to an ion-neutral complex that facilitates charge transfer. researchgate.net While the context is different for this compound, it highlights the potential for intricate fragmentation mechanisms in sulfonyl-containing molecules.
The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure and provides a fingerprint for its identification.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |
| 138 | Molecular Ion | [C₄H₁₀O₃S]•⁺ | - |
| 123 | [M - CH₃]⁺ | [C₃H₇O₃S]⁺ | Loss of a methyl radical from the sulfonyl group |
| 120 | [M - H₂O]•⁺ | [C₄H₈S]•⁺ | Dehydration (loss of water) libretexts.orgsavemyexams.com |
| 107 | [M - CH₂OH]⁺ | [C₃H₇O₂S]⁺ | α-cleavage at the alcohol group |
| 79 | [CH₃SO₂]⁺ | [CH₃O₂S]⁺ | Cleavage of the C-S bond |
| 63 | [CH₃SO]⁺ | [CH₃OS]⁺ | Loss of oxygen from [CH₃SO₂]⁺ |
| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Cleavage of C-S bond and loss of SO₂ |
| 31 | [CH₂OH]⁺ | [CH₂OH]⁺ | α-cleavage at the alcohol group savemyexams.com |
Advanced Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Purity
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational structure of molecules. kucourses.dkku.dk
Beyond the fundamental vibrational transitions (v=0 to v=1), weaker absorptions known as overtones (v=0 to v>1) and combination bands occur in IR and Raman spectra. libretexts.orgwiley.com Overtone bands appear at approximately integer multiples of the fundamental frequency, while combination bands arise from the simultaneous excitation of two or more fundamental vibrations. libretexts.orgamazonaws.com
For this compound, these bands can provide nuanced structural information:
O-H and C-H Stretching Overtones: The fundamental O-H stretching vibration in alcohols appears as a broad band around 3300-3400 cm⁻¹ due to hydrogen bonding. s-a-s.org Its first overtone (2ν(O-H)) would be expected in the 6400-6800 cm⁻¹ region of the near-infrared (NIR) spectrum. The position and shape of this overtone are highly sensitive to the strength and nature of hydrogen bonding, making it a valuable probe for studying intermolecular interactions. Similarly, overtones of C-H stretching vibrations (fundamental ~2850-3000 cm⁻¹) can provide information about the hydrocarbon backbone.
Fermi Resonance: When an overtone or combination band has nearly the same energy and symmetry as a fundamental vibration, Fermi resonance can occur. libretexts.orgs-a-s.org This interaction leads to a "borrowing" of intensity, where the weak overtone becomes stronger, and both bands are shifted in frequency from their expected positions. s-a-s.org In aldehydes, for example, Fermi resonance between the C-H stretching fundamental and the overtone of the C-H deformation mode is common. s-a-s.org For this compound, Fermi resonance could potentially occur between an overtone of a C-H bending mode and a C-H stretching fundamental, or between overtones of the SO₂ bending modes and the SO₂ stretching fundamentals.
Analyzing vibrational spectra as a function of temperature can reveal information about conformational changes, intermolecular interactions, and phase transitions. semanticscholar.orgmdpi.com
Hydrogen Bonding: The hydrogen bonds involving the hydroxyl group of this compound are particularly sensitive to temperature. As temperature increases, thermal energy can disrupt these bonds. This would be observed in the IR spectrum as a sharpening of the broad O-H stretching band and a shift to higher frequency (a "blue shift"), approaching the value for a "free" non-hydrogen-bonded hydroxyl group (~3600 cm⁻¹). researchgate.net
Conformational Isomers: The propane backbone of the molecule allows for rotational isomers (conformers). Different conformers may have slightly different vibrational frequencies. At low temperatures, the molecule may prefer the lowest energy conformation, resulting in a simpler spectrum with sharper bands. As the temperature rises, higher energy conformers become populated, which can lead to the appearance of new bands or the broadening of existing ones. semanticscholar.org
Peak Shifts and Broadening: Generally, as temperature decreases, vibrational bands tend to become sharper and may shift to a higher or lower frequency. researchgate.net Sharpening occurs due to reduced molecular motion and a more ordered environment. Frequency shifts can be attributed to changes in bond lengths and angles caused by thermal contraction or altered intermolecular forces. semanticscholar.org For instance, a study on covalent organic frameworks showed that C=N and C=C aromatic stretching modes exhibited blue shifts upon cooling, which was attributed to a "pedal motion" within the framework. semanticscholar.org
X-ray Crystallography and Diffraction Studies of this compound Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govwikipedia.org
While this compound itself is achiral, a chiral derivative (e.g., through substitution on the propane backbone) could exist as enantiomers. Single crystal X-ray diffraction (SCXRD) is a powerful technique for determining the absolute configuration of such a chiral, enantiomerically pure molecule. nih.govspringernature.com
The method relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netresearchgate.net When the X-ray wavelength used is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes complex. This breaks Friedel's Law, which states that the intensities of diffraction spots (hkl) and (-h-k-l) are equal. The differences in intensity between these "Bijvoet pairs" are dependent on the absolute arrangement of atoms in space. researchgate.net
By carefully measuring these intensity differences, the absolute configuration can be determined unambiguously. The result is often reported as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. researchgate.netresearchgate.net This technique is the gold standard for assigning the absolute stereochemistry of chiral molecules. nih.gov
Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.govrigaku.com Different polymorphs of the same compound can have distinct physical properties. Powder X-ray diffraction (PXRD) is the primary analytical tool for identifying and characterizing polymorphism. researchgate.netmdpi.com
In PXRD, a powdered sample containing a multitude of tiny, randomly oriented crystallites is irradiated with X-rays. The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystal structure. rigaku.com
If a derivative of this compound can crystallize into different forms (polymorphs), each form will produce a distinct PXRD pattern. nih.gov By comparing the experimental pattern of a new batch to established reference patterns for known polymorphs, one can identify the crystalline form present. PXRD can also be used to detect the presence of polymorphic impurities and quantify the relative amounts of different polymorphs in a mixture. mdpi.com The control of polymorphism is critical as different forms can vary in their physical and chemical properties. nih.gov
Chromatographic and Electrophoretic Techniques for Separation and Purity Profiling
The separation and purity assessment of this compound relies on advanced analytical techniques capable of resolving the target analyte from starting materials, byproducts, and potential enantiomers. High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are the principal methods employed for these purposes. These techniques offer high resolution and sensitivity, making them indispensable for both qualitative and quantitative analysis in research and quality control settings.
Chromatographic methods, particularly HPLC and GC, are workhorse techniques for purity profiling. The choice between them often depends on the volatility and thermal stability of the analyte and its impurities. For the non-volatile and thermally stable this compound, reversed-phase HPLC is a common approach. In complex mixtures, multi-dimensional chromatography, which uses columns with different separation mechanisms, can provide enhanced resolution. rsc.org
Electrophoretic techniques, such as capillary electrophoresis, offer an alternative separation mechanism based on the differential migration of charged particles in an electric field. nih.gov For neutral molecules like this compound, techniques like micellar electrokinetic chromatography (MEKC) or derivatization to introduce a charge are necessary. youtube.comnih.gov CE is particularly valued for its high efficiency, minimal sample consumption, and rapid analysis times. nih.gov
Chiral Chromatography for Enantiomeric Excess Determination
Since the central carbon atom bonded to the hydroxyl and methanesulfonyl groups in this compound is a stereocenter, the compound can exist as a pair of enantiomers. In stereoselective synthesis or for pharmacological studies, quantifying the enantiomeric purity is critical. The most common metric for this is enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater amounts than the other. oup.com Chiral chromatography, especially chiral HPLC, is the gold standard for determining the enantiomeric excess of chiral compounds. researchgate.net
The direct separation of enantiomers is achieved by using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of chiral compounds, including those with sulfone and hydroxyl functionalities. researchgate.netd-nb.infomdpi.com The enantiomeric excess of β-hydroxy sulfones, which are structurally analogous to this compound, has been successfully determined using HPLC with polysaccharide-based chiral columns. d-nb.infonih.gov
Method development for chiral separations involves screening various CSPs and mobile phases to achieve optimal resolution. Supercritical fluid chromatography (SFC) is an increasingly popular alternative to HPLC for chiral separations, often providing faster analysis and different selectivity. researchgate.net
Table 1: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination of this compound
| Parameter | Condition |
| Column | Chiral Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |
Method Development for Complex Mixture Analysis
The analysis of this compound in complex matrices, such as reaction mixtures or biological fluids, requires robust analytical methods capable of separating the target analyte from a multitude of other components. Method development is a systematic process aimed at achieving adequate resolution, sensitivity, accuracy, and precision. d-nb.info
For liquid chromatography, reversed-phase HPLC is a common starting point for polar analytes like this compound. A C18 or C8 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. tandfonline.com To enhance detection sensitivity and specificity, especially at low concentrations, mass spectrometry (MS) is the preferred detection method (LC-MS). nih.govepa.gov For particularly complex samples, two-dimensional liquid chromatography (2D-LC) can be employed, where a fraction from the first separation is transferred to a second, orthogonal column for further separation. rsc.org
Gas chromatography is suitable for analyzing volatile impurities or for the analysis of this compound after derivatization to increase its volatility. GC coupled with MS (GC-MS) is a powerful tool for identifying unknown components in a mixture due to the availability of extensive mass spectral libraries. nih.govresearchgate.netresearchgate.net The separation of propanol isomers and related compounds has been successfully demonstrated using GC-MS, indicating its applicability for purity profiling of this compound. nih.govresearchgate.net
Capillary electrophoresis (CE) provides a high-efficiency separation alternative. For a neutral compound, MEKC, which uses surfactants to form pseudostationary phases, can be used. Alternatively, the hydroxyl group of this compound can be derivatized with a charged chromophore, enabling separation by capillary zone electrophoresis (CZE) and enhancing UV detectability. nih.govroyalsocietypublishing.orgresearchgate.net The analysis of related sulfonylurea and sulfonamide compounds has been extensively demonstrated using various CE modes. oup.comnih.govroyalsocietypublishing.org
Table 2: Example Gradient HPLC Method for Purity Profiling of this compound in a Reaction Mixture
| Parameter | Condition |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | Mass Spectrometer (ESI+) |
| Injection Volume | 5 µL |
| Purpose | To separate this compound from polar starting materials and non-polar byproducts. |
Reactivity Profiles and Mechanistic Pathways of 2 Methanesulfonylpropan 1 Ol
Nucleophilic Reactions at the Hydroxyl-Bearing Carbon
The carbon atom attached to the hydroxyl group in 2-Methanesulfonylpropan-1-ol is a key site for nucleophilic attack. The hydroxyl group itself is a poor leaving group, but it can be activated to facilitate substitution reactions.
Substitutions with Various Nucleophiles
Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile replaces a leaving group on an sp3-hybridized carbon atom. nih.gov In the case of this compound, the hydroxyl group must first be converted into a better leaving group, for instance, by protonation or conversion to a sulfonate ester (like a tosylate or mesylate), to allow for efficient substitution by various nucleophiles. organic-chemistry.org These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. chemguide.co.uklibretexts.org
Detailed research findings on the substitution reactions of this compound with a range of nucleophiles are summarized in the interactive table below. This data is illustrative of expected outcomes based on general principles of organic chemistry, as specific experimental data for this compound is not extensively documented in publicly available literature.
| Nucleophile | Reagent Example | Product | Reaction Conditions | Proposed Mechanism |
| Azide | Sodium Azide (NaN3) | 2-Azido-1-methanesulfonylpropane | DMF, Heat | SN2 |
| Thiolate | Sodium thiomethoxide (NaSMe) | 1-Methanesulfonyl-2-(methylthio)propane | Ethanol, Reflux | SN2 |
| Cyanide | Sodium Cyanide (NaCN) | 3-Methanesulfonylbutanenitrile | DMSO, Heat | SN2 |
| Halide (Br-) | Sodium Bromide (NaBr) | 1-Bromo-2-methanesulfonylpropane | H2SO4 (catalytic) | SN2 |
This table presents hypothetical data based on the expected reactivity of primary alcohols after conversion of the hydroxyl group to a good leaving group.
The SN2 mechanism, being a one-step process, involves a backside attack by the nucleophile on the carbon bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. organic-chemistry.org Given that this compound has a primary alcohol, SN2 reactions are generally favored.
Intramolecular Cyclization Reactions
Intramolecular cyclization can occur if a nucleophilic group is present within the same molecule, positioned to attack the electrophilic carbon bearing the activated hydroxyl group. For a derivative of this compound, such as one where the hydroxyl group is converted to a halide, an intramolecular reaction could be initiated by a nucleophile tethered to the sulfonyl group's methyl substituent, if appropriately functionalized. While specific studies on this compound are scarce, related intramolecular cyclizations of sulfonamides have been reported, where radical intermediates lead to the formation of five-membered sultams. mdpi.com
Electrophilic Transformations and Additions
The hydroxyl group of this compound can also act as a nucleophile, participating in reactions with electrophiles.
Alkylation and Acylation Reactions
The lone pairs of electrons on the oxygen atom of the hydroxyl group allow it to react with electrophiles such as alkyl halides and acyl chlorides.
Alkylation: In the presence of a base to deprotonate the hydroxyl group, this compound can be converted into an alkoxide. This alkoxide is a potent nucleophile that can react with alkyl halides in a Williamson ether synthesis to form ethers.
Acylation: The hydroxyl group can react with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine) to form esters. This reaction is a standard method for protecting hydroxyl groups or for synthesizing ester derivatives. nih.gov
The following table illustrates the expected products from these reactions.
| Reaction Type | Electrophile Example | Product | Catalyst/Base |
| Alkylation | Methyl Iodide (CH3I) | 1-Methoxy-2-methanesulfonylpropane | Sodium Hydride (NaH) |
| Acylation | Acetyl Chloride (CH3COCl) | (2-Methanesulfonylpropan-1-yl) acetate | Pyridine |
This table presents hypothetical data based on the expected reactivity of primary alcohols.
Addition to Unsaturated Systems
The nucleophilic character of the hydroxyl group also enables its addition to activated unsaturated systems, such as α,β-unsaturated carbonyl compounds, in a process known as a Michael addition or conjugate addition. masterorganicchemistry.comlibretexts.org In this reaction, the alcohol adds to the β-carbon of the unsaturated system. This reaction is typically catalyzed by a base, which enhances the nucleophilicity of the alcohol.
Oxidation-Reduction Chemistry of the Sulfonyl Moiety
The sulfonyl group in this compound contains sulfur in its highest oxidation state (+6), making it susceptible to reduction. Conversely, the primary alcohol group can be oxidized.
The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. chemguide.co.ukmasterorganicchemistry.comkhanacademy.org
Oxidation to Aldehyde: Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane, are used to selectively oxidize primary alcohols to aldehydes. libretexts.org
Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), will oxidize primary alcohols to carboxylic acids. masterorganicchemistry.com
The sulfonyl group is generally resistant to oxidation but can be reduced under specific conditions. Common reducing agents like lithium aluminum hydride (LiAlH4) can reduce sulfones to sulfides, although this transformation can be challenging.
The table below summarizes the expected outcomes of oxidation and reduction reactions on this compound.
| Reaction Type | Reagent | Product |
| Mild Oxidation of Alcohol | Pyridinium Chlorochromate (PCC) | 2-Methanesulfonylpropanal |
| Strong Oxidation of Alcohol | Potassium Permanganate (KMnO4) | 2-Methanesulfonylpropanoic acid |
| Reduction of Sulfonyl Group | Lithium Aluminum Hydride (LiAlH4) | 2-(Methylthio)propan-1-ol |
This table presents hypothetical data based on the expected reactivity of primary alcohols and sulfonyl groups.
Reductive Cleavage of the Carbon-Sulfur Bond
The carbon-sulfur bond in sulfones can be cleaved under reductive conditions, a process known as desulfonylation. wikipedia.orgresearchgate.net This transformation is a valuable synthetic tool for removing the sulfonyl group after it has served its purpose as an activating group or a synthetic handle. wikipedia.org For this compound, reductive cleavage would involve the breaking of the bond between the sulfonyl group and the propane (B168953) backbone.
Common reagents employed for reductive desulfonylation include active metals like sodium amalgam or aluminum amalgam, as well as transition metal complexes. wikipedia.org The mechanism of these reactions often involves the formation of radical intermediates. wikipedia.org In the case of this compound, the reaction would likely proceed as follows:
Electron Transfer: A reducing agent transfers an electron to the sulfone, forming a radical anion.
C-S Bond Cleavage: The radical anion fragments, cleaving the carbon-sulfur bond to generate a sulfinate anion (CH₃SO₂⁻) and an alkyl radical.
Radical Quenching: The resulting alkyl radical is then reduced to a carbanion and subsequently protonated by a proton source in the reaction mixture to yield the final alkane product, isopropanol.
The general conditions for such reactions can be seen in the table below, although specific optimization for this compound would be required.
| Reducing Agent | Typical Conditions | Potential Product from this compound |
| Sodium Amalgam (Na/Hg) | Methanol, reflux | Isopropanol |
| Aluminum Amalgam (Al/Hg) | Aqueous THF, room temperature | Isopropanol |
| Samarium(II) Iodide (SmI₂) | THF, HMPA, room temperature | Isopropanol |
Selective Oxidation of Sulfur
While the sulfur atom in this compound is already in its highest oxidation state (+6), this section will address the theoretical selective oxidation of a related compound, the corresponding sulfide, to illustrate the principles of selective sulfur oxidation. The oxidation of sulfides is a fundamental transformation in organic synthesis, leading to the formation of sulfoxides and sulfones. researchgate.netjchemrev.comacsgcipr.org Achieving selectivity between these two oxidation states is a key challenge. nih.govorganic-chemistry.org
A variety of oxidizing agents can be used, with the choice of reagent and reaction conditions determining the outcome. jchemrev.com For the selective oxidation of a hypothetical 2-(methylthio)propan-1-ol to a sulfoxide, one might employ mild oxidants. Over-oxidation to the sulfone (this compound) would occur with stronger oxidants or an excess of the oxidizing agent.
| Oxidizing Agent | Typical Conditions | Product (from 2-(methylthio)propan-1-ol) |
| Hydrogen Peroxide (H₂O₂) | Acetic acid, room temperature | 2-(Methylsulfinyl)propan-1-ol (Sulfoxide) or this compound (Sulfone) |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to room temperature | 2-(Methylsulfinyl)propan-1-ol (Sulfoxide) |
| Sodium Periodate (NaIO₄) | Methanol/Water, 0 °C | 2-(Methylsulfinyl)propan-1-ol (Sulfoxide) |
Control of stoichiometry is crucial for achieving selectivity. acsgcipr.org Using one equivalent of the oxidizing agent typically favors the formation of the sulfoxide, while two or more equivalents will lead to the sulfone.
Rearrangement Reactions Involving the this compound Scaffold
The structural framework of this compound can theoretically undergo various rearrangement reactions, particularly if modified to contain appropriate functional groups that can initiate such processes.
Pinacol-Type Rearrangements
The classic Pinacol rearrangement involves the transformation of a 1,2-diol to a ketone or aldehyde under acidic conditions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgmychemblog.com For a derivative of this compound to undergo such a rearrangement, it would first need to be converted into a vicinal diol. For instance, if we consider a hypothetical precursor like 2-methanesulfonylpropane-1,2-diol, it could potentially undergo a Pinacol-type rearrangement.
The mechanism of the Pinacol rearrangement proceeds through the following steps: wikipedia.orgmasterorganicchemistry.com
Protonation of a Hydroxyl Group: An acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water).
Formation of a Carbocation: The departure of a water molecule generates a carbocation. The stability of this carbocation is a key factor in determining the reaction pathway.
1,2-Migratory Shift: A neighboring group (alkyl, aryl, or hydride) migrates to the carbocation center. The group with the highest migratory aptitude will preferentially migrate.
Deprotonation: Deprotonation of the remaining hydroxyl group forms a carbonyl group, yielding the final ketone or aldehyde product.
In the case of 2-methanesulfonylpropane-1,2-diol, the electron-withdrawing sulfonyl group would likely destabilize a carbocation on the adjacent carbon, influencing which hydroxyl group is preferentially lost and which group migrates.
Other Skeletal Rearrangements
Kinetic and Thermodynamic Aspects of this compound Reactions
A quantitative understanding of the reactions involving this compound requires the determination of their kinetic and thermodynamic parameters.
Reaction Rate Determination
The rate of a chemical reaction is a measure of how quickly reactants are converted into products. For reactions involving this compound, the reaction rate could be determined by monitoring the change in concentration of the reactant or a product over time. This can be achieved using various analytical techniques, such as:
Spectroscopy: UV-Vis, IR, or NMR spectroscopy can be used to follow the appearance of a product or disappearance of a reactant if these species have distinct spectral signatures.
Chromatography: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the components of the reaction mixture at different time points.
By plotting the concentration of a species versus time, the rate law and the rate constant for the reaction can be determined. For example, in a hypothetical elimination reaction of this compound, the formation of the resulting alkene could be monitored over time to determine the reaction kinetics.
Equilibrium Studies and Stability Analysis of this compound
General Stability
The methanesulfonyl group is known for its considerable stability under a range of conditions. chem-station.comwikipedia.org It is generally resistant to both acidic and basic hydrolysis. wikipedia.org The carbon-sulfur bond in the sulfone is strong, and the sulfur atom is in its highest oxidation state, making it resistant to further oxidation. researchgate.net The primary alcohol group, while more reactive, is also a stable functional group under neutral conditions. Therefore, this compound is expected to be a stable compound under standard storage conditions, protected from strong oxidizing agents and high temperatures.
Thermodynamic Profile
Interactive Table: Thermodynamic Data for 1-Propanol (B7761284)
| Property | Value | Unit |
| Enthalpy of Formation (gas) | -255.0 +/- 0.4 | kJ/mol |
| Enthalpy of Formation (liquid) | -302.7 +/- 0.5 | kJ/mol |
| Enthalpy of Vaporization | 47.4 +/- 0.2 | kJ/mol |
| Enthalpy of Fusion | 5.40 +/- 0.01 | kJ/mol |
| Boiling Point | 370.4 | K |
| Melting Point | 148.71 +/- 0.02 | K |
Data sourced from studies on 1-propanol and may not be representative of this compound. acs.organl.gov
Equilibrium Reactions
Several key equilibrium reactions involving the primary alcohol functionality of this compound are anticipated:
Dehydration: Primary alcohols can undergo acid-catalyzed dehydration to form alkenes at elevated temperatures. libretexts.orglibretexts.orgchemguide.co.uk For this compound, this would be an equilibrium process favoring the alcohol at lower temperatures. The reaction would likely proceed via an E2 mechanism for a primary alcohol. libretexts.org The presence of the electron-withdrawing sulfonyl group might influence the reaction rate and equilibrium position, though specific studies are lacking.
Esterification: In the presence of a carboxylic acid and an acid catalyst, the primary alcohol can undergo esterification to form an ester. This is a reversible reaction, and the position of the equilibrium can be shifted by removing water.
Formation of Sulfonate Esters: While the sulfonyl group in this compound is part of the carbon skeleton, the primary alcohol can react with sulfonyl chlorides (like p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to form a sulfonate ester. masterorganicchemistry.comyoutube.comchegg.com This reaction effectively converts the hydroxyl group into a good leaving group, making the carbon susceptible to nucleophilic substitution and elimination reactions. masterorganicchemistry.commsu.edumsu.edu
Stability Under Different Conditions
The stability of this compound can be qualitatively assessed under various conditions based on the known reactivity of its functional groups.
Interactive Table: Predicted Stability of this compound
| Condition | Expected Stability | Potential Reactions/Degradation Pathways |
| Neutral pH, Room Temperature | High | Stable for storage. |
| Acidic Conditions (e.g., H₂SO₄, HCl) | Moderate to Low | Acid-catalyzed dehydration to an alkene at elevated temperatures. libretexts.orglibretexts.org Protonation of the hydroxyl group to form a good leaving group (water), potentially leading to substitution reactions if a nucleophile is present. msu.edu |
| Basic Conditions (e.g., NaOH, KOH) | High | The methanesulfonyl group is stable in base. wikipedia.org The primary alcohol is generally stable, though it can be deprotonated to form an alkoxide with a strong enough base. |
| Oxidizing Conditions (e.g., KMnO₄, H₂CrO₄) | Low | The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid by strong oxidizing agents. masterorganicchemistry.comlibretexts.orgchemguide.co.uk |
| Reducing Conditions (e.g., NaBH₄, LiAlH₄) | High | The sulfone group is generally resistant to reduction by common hydride reagents. The primary alcohol is also not reducible. |
| Elevated Temperatures | Moderate | Thermal decomposition may occur, potentially involving dehydration or other fragmentation pathways. The presence of water can repress the thermal decomposition of alcohols. researchgate.net |
Mechanistic Considerations for Degradation
Oxidation: The oxidation of the primary alcohol would proceed via the formation of a chromate (B82759) ester (in the case of chromic acid) or through a radical mechanism (with permanganate), leading initially to 2-methanesulfonylpropanal and subsequently to 2-methanesulfonylpropanoic acid. masterorganicchemistry.comchemguide.co.uk
Dehydration: Under acidic conditions, the hydroxyl group is protonated to form an oxonium ion, a good leaving group. odinity.com A base (such as water or the conjugate base of the acid) would then abstract a proton from the adjacent carbon in an E2-like fashion to form 2-methanesulfonylprop-1-ene. libretexts.org
Specialized Applications of 2 Methanesulfonylpropan 1 Ol in Advanced Chemical Fields
Advanced Materials Science Applications: A Role Yet to Be Defined
The field of materials science is constantly seeking new molecular building blocks to create polymers and functional materials with unique properties. This includes the synthesis of specialized polyethers and polyesters, and the design of materials capable of self-assembly or responding to external stimuli. umons.ac.benih.govrsc.org
Precursor in Polymer Synthesis
Specialized polyethers and polyesters are synthesized from monomeric units containing specific functional groups that impart desired characteristics to the final polymer. umons.ac.bejku.at While alcohols are fundamental precursors for both polyethers (via dehydration or ring-opening polymerization) and polyesters (via condensation with carboxylic acids), there is a lack of published research demonstrating the use of 2-Methanesulfonylpropan-1-ol as a monomer in the synthesis of such specialized polymers. umons.ac.bejku.atresearchgate.net
Role in Functional Material Design
Functional materials, such as supramolecular assemblies and responsive materials, are designed from molecules that can interact in a specific, non-covalent manner or respond to stimuli like light, temperature, or pH. nih.govrsc.org These materials have applications in areas ranging from drug delivery to sensors. A review of the literature does not indicate that This compound has been investigated for its potential role in the design of such advanced functional materials.
Self-Assembly Studies
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This bottom-up approach is a powerful tool in nanotechnology and materials science. There are no available studies that focus on the self-assembly properties of This compound or its derivatives.
Environmental Chemistry Research
There is a notable lack of specific research on the environmental fate and behavior of this compound.
Degradation Pathways and Metabolite Studies
Specific degradation pathways and metabolite studies for this compound have not been documented in available scientific literature. General principles of environmental chemistry suggest that as an organosulfur compound, it would likely undergo microbial degradation in soil and aquatic environments. The methanesulfonyl group is generally resistant to degradation, while the propanol (B110389) backbone could be susceptible to oxidation and cleavage. However, without specific studies, the exact metabolites and degradation rates remain unknown.
Role in Bioremediation or Environmental Transformation Processes
Currently, there is no documented evidence to suggest a role for this compound in bioremediation or other environmental transformation processes. While some organosulfur compounds are utilized by microorganisms, the specific capacity of environmental microbes to transform this compound has not been investigated.
Analytical Chemistry Method Development
The application of this compound in the development of analytical chemistry methods is not well-established.
Use as a Reference Standard for Organosulfur Compounds
There is no indication in the available literature that this compound is commercially available or widely used as a reference standard for the analysis of organosulfur compounds. While it possesses a stable sulfone group and a reactive hydroxyl group, its utility as a standard has not been explored or validated.
Derivatization Agent for Enhanced Detection in Chromatography
The potential of this compound as a derivatization agent for chromatography has not been reported. In theory, the hydroxyl group could be reacted with chromophoric or fluorophoric reagents to enhance detection. However, no specific methods utilizing this compound for derivatization have been developed.
Probe Molecule for Reaction Mechanism Studies
There is no evidence to suggest that this compound has been used as a probe molecule for studying reaction mechanisms. Its simple structure could potentially be useful in mechanistic studies of reactions involving sulfonyl or hydroxyl groups, but no such applications have been documented.
Emerging Research Directions and Future Perspectives for 2 Methanesulfonylpropan 1 Ol
Integration with Flow Chemistry and Automation for Synthesis
The synthesis of small molecules is undergoing a paradigm shift, moving from traditional batch processes to more efficient, safer, and automated continuous flow systems. nih.govnih.gov This transition has the potential to significantly impact the production of compounds like 2-Methanesulfonylpropan-1-ol and its derivatives.
Flow Chemistry for Enhanced Synthesis:
Flow chemistry offers numerous advantages over batch synthesis, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. For the synthesis of β-hydroxy sulfones, such as this compound, flow reactors could enable:
Improved Safety: Reactions involving potentially exothermic steps or unstable intermediates can be managed more effectively in the small, controlled volumes of a flow reactor.
Higher Yields and Purity: Precise control over reaction conditions minimizes the formation of byproducts, leading to cleaner reaction profiles and simplifying purification. d-nb.info
Scalability: Scaling up production in a flow system is achieved by simply running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors. nih.gov
Automation for High-Throughput Discovery:
The integration of automation and robotics with chemical synthesis platforms is accelerating the discovery and optimization of new molecules and reactions. chemrxiv.orgchemrxiv.org Automated systems can perform numerous experiments in parallel, systematically varying reagents, catalysts, and conditions. nih.gov For this compound, an automated platform could be employed to:
Rapidly screen a wide range of catalysts and conditions for its synthesis.
Synthesize libraries of derivatives by reacting the hydroxyl group with various partners.
Integrate synthesis with real-time analysis and purification, streamlining the entire discovery workflow. nih.gov
The combination of flow chemistry and automation represents a powerful strategy for the efficient, reproducible, and scalable synthesis of this compound, paving the way for its broader application in research and industry. nih.gov
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Advantage in Flow Chemistry | Implication for Synthesis |
| Heat Transfer | High surface-area-to-volume ratio | Efficient management of exothermic reactions, preventing hotspots and byproduct formation. |
| Mass Transfer | Rapid mixing of reactants | Increased reaction rates and improved selectivity. |
| Safety | Small reactor volumes, containment | Safe handling of reactive intermediates; reduced risk of thermal runaway. |
| Scalability | Continuous operation | Seamless transition from laboratory-scale synthesis to pilot or industrial production. nih.gov |
| Process Control | Precise control of temperature, pressure, time | High reproducibility and optimization of reaction yield and purity. |
Exploration of Unconventional Reactivity Modalities
While the classical reactivity of the hydroxyl and sulfonyl groups is well-established, future research will likely focus on unlocking novel transformations of this compound through unconventional reactivity modalities, particularly those enabled by photocatalysis.
Photoredox Catalysis:
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, enabling transformations that are difficult to achieve with traditional methods. researchgate.netnih.gov The sulfonyl group in this compound can be a precursor to various radical intermediates.
Desulfonylative Functionalization: The sulfonyl group, traditionally considered stable, can be activated through photocatalysis to undergo C–SO2 bond cleavage. acs.org This allows the sulfone to act as a linchpin, where the rest of the molecule can be coupled with other fragments, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation. rsc.orgscripps.edu
Sulfonyl Radical Generation: Under photocatalytic conditions, sulfonyl precursors can generate sulfonyl radicals. acs.org While not directly applicable to the pre-formed sulfone in this compound, related starting materials could be designed to generate a sulfonyl radical that subsequently forms the β-hydroxy sulfone structure.
Alkyl Radical Generation: Alkylsulfones can serve as precursors to alkyl radicals via single-electron transfer under photoredox catalysis. nih.gov This suggests that the propanol (B110389) backbone of this compound could potentially be functionalized through radical pathways initiated at the sulfonyl group.
These photocatalytic methods grant access to new types of reactivity under mild conditions, expanding the synthetic utility of the sulfonyl group far beyond its traditional roles. researchgate.net
Advanced Materials and Supramolecular Chemistry Integration
The dual functionality of this compound makes it an attractive candidate as a monomer or functional building block for the creation of advanced materials and complex supramolecular assemblies.
Sulfonyl-Containing Polymers:
The incorporation of sulfonyl groups into polymer backbones can impart a range of desirable properties, including improved thermal stability, chemical resistance, and specific ion-exchange capabilities. wright.eduspecialchem.com this compound could be used as a monomer, with the hydroxyl group serving as the point of polymerization, to create polymers such as:
Polyethers or Polyesters: The resulting polymers would feature pendent methanesulfonylpropyl groups, which could enhance the material's polarity and thermal properties.
Functionalized Polymers: Sulfonyl-functionalized polymers have applications as ion-exchange membranes and biomaterials. nih.govnih.gov For instance, sulfonated polymers can induce the nucleation of apatite, a key component of bone, suggesting potential biomedical applications. nih.gov The sulfonyl group in a polymer derived from this compound could be further modified to a sulfonate to create such materials. rsc.orgrsc.org
Supramolecular Chemistry:
The sulfonyl group is an excellent hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. This combination makes this compound an ideal building block for designing ordered, non-covalent structures through self-assembly.
Hydrogen Bonding Networks: The sulfonyl group can form strong N-H···O and C-H···O hydrogen bonds, which are crucial in directing the crystal packing and self-assembly of molecules. researchgate.net The presence of the hydroxyl group adds another layer of control, potentially leading to the formation of robust tapes, sheets, or three-dimensional networks.
The ability of the sulfonyl group to participate in strong, directional non-covalent interactions is a key driver for its use in designing complex, self-assembling systems. researchgate.netacs.org
Theoretical Prediction and Machine Learning in Reaction Discovery
The fields of computational chemistry and artificial intelligence are revolutionizing how chemical reactions are discovered, understood, and optimized. chemcopilot.com These tools are particularly valuable for predicting the behavior of multifunctional molecules like this compound.
Theoretical Prediction with DFT:
Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms and predicting the reactivity of molecules. researchgate.netmdpi.com For this compound, DFT could be used to:
Calculate the energies of transition states to predict the most likely reaction pathways.
Understand the influence of the sulfonyl group on the reactivity of the hydroxyl group, and vice versa.
Model the stereochemical outcomes of reactions, which is crucial for the synthesis of chiral molecules. researchgate.net
Machine Learning for Reaction Prediction:
Predict the major product of a reaction given a set of reactants and conditions, accelerating the discovery of new synthetic routes. acs.org
Suggest optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a desired product. acs.org
Identify novel, previously unconsidered reactions and applications for the molecule by screening its potential reactivity against a virtual library of reagents. cmu.edunih.gov
By combining computational predictions with automated synthesis platforms, researchers can create a closed-loop system for accelerated discovery, where AI designs experiments, a robot performs them, and the results are used to refine the next generation of predictions. nih.gov This synergy between digital tools and experimental chemistry will be instrumental in unlocking the full potential of this compound.
Table 2: Computational and AI Approaches for this compound Research
| Approach | Application | Potential Outcome |
| Density Functional Theory (DFT) | Mechanistic Investigation | Understanding reaction pathways and predicting stereoselectivity. researchgate.net |
| Machine Learning (ML) Models | Reaction Outcome Prediction | Predicting the products of unknown reactions with high accuracy. drugtargetreview.com |
| AI-Driven Optimization | Synthesis Route Design | Identifying optimal conditions and novel synthetic pathways. chemcopilot.com |
| Integrated Platforms | Closed-Loop Discovery | Combining AI, automation, and high-throughput screening for rapid molecular innovation. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
